molecular formula C5H10N2O2 B6273368 2-(3-aminooxetan-3-yl)acetamide CAS No. 1417638-25-5

2-(3-aminooxetan-3-yl)acetamide

Cat. No.: B6273368
CAS No.: 1417638-25-5
M. Wt: 130.1
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Description

Contextual Significance of Oxetane (B1205548) Derivatives in Chemical Research

Oxetanes, four-membered cyclic ethers, have garnered considerable attention in medicinal and synthetic chemistry due to their unique structural and chemical properties. ontosight.airesearchgate.net The inclusion of an oxetane ring in a molecule can significantly influence its biological and physicochemical characteristics.

One of the key advantages of incorporating oxetane motifs is the enhancement of aqueous solubility, a critical factor in drug development. nih.gov The polar nature of the ether linkage within the strained four-membered ring contributes to improved solubility profiles. For instance, replacing a gem-dimethyl group with an oxetane can increase aqueous solubility by a significant margin. nih.gov

Furthermore, oxetanes are recognized as valuable isosteres for gem-dimethyl and carbonyl groups. nih.govgoogle.com This bioisosteric replacement can lead to improved metabolic stability and a reduction in lipophilicity, without compromising the desired biological activity. nih.govnih.gov The three-dimensional and sp³-rich character of the oxetane ring also allows for the exploration of new chemical space, moving away from the flat, aromatic structures that have traditionally dominated medicinal chemistry. ontosight.aigoogle.com This added three-dimensionality can lead to enhanced target selectivity and better pharmacokinetic profiles. ontosight.ai

The table below summarizes the key properties and applications of oxetane derivatives in chemical research:

PropertySignificance in Chemical Research
Increased Polarity Enhances aqueous solubility of parent molecules. nih.gov
Three-Dimensionality Provides access to novel chemical space and can improve target binding. ontosight.ai
Metabolic Stability Can block metabolic weak spots in a drug candidate. google.com
Isosteric Replacement Acts as a surrogate for gem-dimethyl and carbonyl groups, improving physicochemical properties. nih.govgoogle.com

Role of Acetamide (B32628) Moieties in Diverse Synthetic Methodologies

The acetamide functional group, characterized by the -NHC(O)CH₃ moiety, is a fundamental building block in organic synthesis. researchgate.net Its prevalence stems from its chemical versatility and its presence in a vast array of biologically active compounds and natural products.

Acetamide derivatives serve as crucial intermediates in the synthesis of a wide range of heterocyclic compounds. nih.gov The amide bond is a cornerstone of peptides and proteins, and its understanding is fundamental to biochemistry. In synthetic chemistry, the acetamide group can be readily introduced and can participate in various chemical transformations. ekb.eg For example, N-substituted acetamides can be prepared through the reaction of amines with chloroacetyl chloride or other activated acetic acid derivatives. nih.govnih.gov

The applications of acetamide derivatives are extensive, spanning from their use as solvents and plasticizers to their incorporation into pharmaceuticals. ontosight.ai A multitude of compounds containing the acetamide moiety have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govarchivepp.com The ability of the acetamide group to form hydrogen bonds plays a significant role in its interaction with biological targets.

The following table outlines the key roles of the acetamide moiety in synthetic chemistry:

RoleDescription
Building Block A fundamental unit for the construction of more complex molecules, including various heterocyclic systems. nih.gov
Pharmacophore A key feature in many biologically active compounds, contributing to their therapeutic effects. archivepp.com
Intermediate Readily synthesized and can be chemically modified to produce a diverse range of derivatives. nih.gov
Hydrogen Bonding The N-H and C=O groups can act as hydrogen bond donors and acceptors, influencing molecular interactions.

Overview of Research Trajectories for 2-(3-aminooxetan-3-yl)acetamide as a Chemical Intermediate

The chemical intermediate this compound represents a confluence of the advantageous properties of both oxetane and acetamide functionalities. While specific, in-depth research on this exact molecule is emerging, its potential research trajectories can be logically inferred from established synthetic methodologies for related compounds.

The synthesis of this compound would likely involve a multi-step process. A plausible route could start from a precursor such as 3-(bromomethyl)oxetane-3-carboxylic acid. google.com This precursor could undergo a series of transformations, including amination to introduce the amino group and subsequent reaction with an appropriate acetamide-forming reagent to construct the final molecule.

Once synthesized, this compound serves as a versatile bifunctional building block. The primary amine at the 3-position of the oxetane ring and the acetamide group provide two distinct points for further chemical modification. This allows for the divergent synthesis of a library of more complex molecules.

The primary research trajectory for this intermediate is in the field of medicinal chemistry. By reacting the primary amine with various electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates), a diverse range of N-substituted derivatives can be prepared. These derivatives could be screened for a wide array of biological activities, leveraging the beneficial properties of the oxetane core. For instance, the PubChem database contains an entry for N-(3-acetylphenyl)-2-(3-aminooxetan-3-yl)acetamide, indicating that this scaffold is being explored for the synthesis of potential bioactive compounds. nih.gov

The table below outlines the potential synthetic utility and research directions for this compound:

FeatureResearch Trajectory
Primary Amine Derivatization with various electrophiles to create libraries of N-substituted compounds for biological screening.
Acetamide Moiety Can be hydrolyzed to reveal a carboxylic acid for further functionalization or can be involved in other chemical transformations.
Oxetane Ring Imparts improved physicochemical properties such as solubility and metabolic stability to the final compounds.
Overall Scaffold A valuable building block for the synthesis of novel drug candidates and chemical probes.

An exploration into the synthesis of this compound reveals a variety of strategic methodologies centered on the construction and functionalization of the core oxetane ring. These approaches underscore the importance of precursor synthesis and the specific introduction of key functionalities to achieve the target molecule and its structural analogs.

Properties

CAS No.

1417638-25-5

Molecular Formula

C5H10N2O2

Molecular Weight

130.1

Purity

91

Origin of Product

United States

Chemical Transformations and Derivatization Strategies of 2 3 Aminooxetan 3 Yl Acetamide

Intrinsic Reactivity of the Oxetane (B1205548) Ring System

The four-membered oxetane ring is characterized by significant ring strain (approximately 106 kJ/mol), which makes it susceptible to ring-opening reactions under various conditions. nih.gov This inherent reactivity is a key feature for the chemical modification of 2-(3-aminooxetan-3-yl)acetamide.

Nucleophilic Ring-Opening Reactions and Mechanistic Investigations

The oxetane ring can be opened by a wide range of nucleophiles. The regioselectivity of this attack is governed by both steric and electronic factors. magtech.com.cn For this compound, the oxetane ring is substituted at the C3 position with both an aminomethyl group and an acetamide (B32628) group, creating a sterically hindered quaternary carbon center.

Under neutral or basic conditions, nucleophilic attack generally occurs at the less sterically hindered carbon atoms of the oxetane ring (C2 or C4) via an SN2 mechanism. magtech.com.cntandfonline.com This would lead to the formation of a primary alcohol.

Under acidic conditions (either Brønsted or Lewis acids), the oxetane oxygen is protonated or coordinated, activating the ring for nucleophilic attack. magtech.com.cn This activation can facilitate the opening at the more substituted C3 position. The reaction may proceed through a pathway with significant SN1 character, involving a stabilized tertiary carbocation intermediate. However, attack at the less hindered C2/C4 positions can still be a competing pathway. magtech.com.cn The choice of acid catalyst and nucleophile can influence the regiochemical outcome. rsc.org For instance, reactions of 3-substituted oxetanes with nitric acid have been shown to yield 2-substituted propane-1,3-diol dinitrates through ring-opening. researchgate.net

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Nucleophile (Nu-) Conditions Expected Major Product (after workup)
NaN3 (Sodium azide) DMF, heat 2-(1-(azidomethyl)-2-hydroxyethyl)-2-aminoacetamide
R-MgBr (Grignard reagent) Et2O, then H3O+ 2-amino-2-(1-hydroxy-3-alkylpropan-2-yl)acetamide
NaCN (Sodium cyanide) DMSO, heat 2-amino-2-(1-cyano-2-hydroxyethyl)acetamide
H2O/H+ (Acidic water) H2SO4 (cat.) 2-amino-2-(1,3-dihydroxypropan-2-yl)acetamide

Table 1. Illustrative examples of potential nucleophilic ring-opening reactions of this compound.

Rearrangement Reactions Involving the Oxetane Moiety

The strain within the oxetane ring can also drive rearrangement reactions, often under thermal or catalytic conditions. Acid catalysis, in particular, can promote rearrangements by generating a carbocation intermediate at the C3 position. nih.gov This carbocation could potentially undergo Wagner-Meerwein type rearrangements, leading to ring expansion or other skeletal changes.

For instance, Brønsted acid catalysis has been used to activate 3-aryloxetan-3-ols, which can then undergo annulation reactions with 1,2-diols to form 1,4-dioxanes. nih.gov This proceeds via an oxetane carbocation and subsequent intramolecular ring opening. A similar carbocation intermediate generated from this compound could potentially be trapped by internal or external nucleophiles, leading to rearranged products.

Another potential pathway involves photochemical reactions. Photochemical carbene transfer can lead to the formation of an oxonium ylide, which can undergo a ring expansion to yield a substituted tetrahydrofuran derivative. rsc.org

Synthetic Modifications of the Primary Amino Functionality

The primary amino group in this compound is a key site for derivatization, allowing for the introduction of a wide variety of substituents through common amine chemistries.

Acylation and Amidation Reactions to Form Substituted Acetamides

The primary amine can readily undergo acylation with various acylating agents such as acid chlorides, acid anhydrides, or activated carboxylic acids to form the corresponding amides. These reactions are typically performed in the presence of a base to neutralize the acid byproduct.

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Acylating Agent Base Solvent Product
Acetyl chloride Triethylamine Dichloromethane N-(3-(acetamidomethyl)oxetan-3-yl)acetamide
Benzoic anhydride Pyridine Tetrahydrofuran N-(3-(benzamidomethyl)oxetan-3-yl)acetamide

Table 2. Representative acylation reactions of the primary amino group.

Alkylation Reactions of the Amino Group

The nucleophilicity of the primary amine allows for N-alkylation reactions. These can be achieved using alkyl halides, though this method can sometimes lead to over-alkylation. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium borohydride), provides a more controlled method for mono- or di-alkylation. Furthermore, catalytic methods such as hydrogen-borrowing alkylation with alcohols have emerged as efficient strategies.

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Alkylating Agent/Method Reagent/Catalyst Expected Product (Mono-alkylation)
Methyl iodide K2CO3 2-(3-((methylamino)methyl)oxetan-3-yl)acetamide
Benzaldehyde / NaBH4 Methanol 2-(3-((benzylamino)methyl)oxetan-3-yl)acetamide

Table 3. Potential N-alkylation strategies for the primary amino group.

Chemical Transformations at the Acetamide Moiety

The primary acetamide functionality also offers opportunities for chemical modification, although the conditions required are often harsher than those for modifying the primary amine.

Key transformations of the acetamide group include:

Hydrolysis: The amide bond can be cleaved under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(3-(aminomethyl)oxetan-3-yl)acetic acid, and ammonia (or an ammonium salt). libretexts.orgpublish.csiro.au Acid-catalyzed hydrolysis typically involves heating with a dilute mineral acid, while basic hydrolysis uses a strong base like sodium hydroxide. libretexts.orgyoutube.com

Reduction: The amide can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH4) in an ethereal solvent such as THF. youtube.comchemistrysteps.com This reaction converts the carbonyl group into a methylene (B1212753) group, yielding 2-(3-(aminomethyl)oxetan-3-yl)ethan-1-amine. Milder, more chemoselective methods using silanes with transition metal catalysts have also been developed. researchgate.net

Dehydration: Treatment of the primary acetamide with a dehydrating agent can furnish the corresponding nitrile. rsc.org A variety of reagents can effect this transformation, including phosphorus pentoxide (P2O5), phosphorus oxychloride (POCl3), or trifluoroacetic anhydride. masterorganicchemistry.comnih.govresearchgate.net This would produce 2-(3-(aminomethyl)oxetan-3-yl)acetonitrile. Palladium-catalyzed dehydration methods have also been reported, offering high chemoselectivity. acs.org

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Transformation Reagents Product
Acidic Hydrolysis HCl (aq), heat 2-(3-(aminomethyl)oxetan-3-yl)acetic acid
Basic Hydrolysis NaOH (aq), heat Sodium 2-(3-(aminomethyl)oxetan-3-yl)acetate
Reduction 1. LiAlH4, THF; 2. H2O 2-(3-(aminomethyl)oxetan-3-yl)ethan-1-amine

Table 4. Key chemical transformations of the acetamide moiety.

Formation of Complex Architectures Incorporating the this compound Scaffold

The strategic derivatization of the this compound core has enabled the synthesis of a variety of complex chemical entities. The primary amine serves as a key handle for a multitude of chemical transformations, including amide bond formations, reductive aminations, and participation in multicomponent reactions, leading to the generation of diverse and structurally complex molecules.

One notable application of this scaffold is in the synthesis of kinase inhibitors. The oxetane ring can act as a polar motif that can improve physicochemical properties such as solubility, while the acetamide and amino groups provide points for derivatization to achieve specific interactions with the target kinase. For instance, the primary amine of the scaffold can be acylated or sulfonylated, or it can participate in the formation of fused heterocyclic systems, which are common cores in many kinase inhibitors.

Furthermore, the bifunctional nature of this compound makes it an attractive component for multicomponent reactions (MCRs), such as the Ugi and Passerini reactions. These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single synthetic step, offering an efficient pathway to generate libraries of diverse compounds for high-throughput screening. The amino group of the scaffold can act as the amine component in these reactions, leading to the formation of peptidomimetics and other complex structures incorporating the oxetane moiety.

The construction of macrocyclic structures represents another significant application of the this compound scaffold. Macrocycles are of great interest in drug discovery due to their ability to bind to challenging protein targets. The amino and acetamide functionalities of the scaffold can be utilized as anchor points for the construction of the macrocyclic ring through intramolecular cyclization reactions.

While specific examples detailing the direct use of this compound in the formation of such complex architectures are often proprietary and found within patent literature, the general strategies outlined above are well-established in medicinal chemistry. The following table summarizes the potential transformations and the resulting complex architectures that can be accessed from this versatile scaffold.

Reaction TypeReacting Functional Group on ScaffoldResulting Complex ArchitecturePotential Application
Amide CouplingPrimary AmineSubstituted AmidesKinase Inhibitors, Protease Inhibitors
Sulfonamide FormationPrimary AmineSulfonamidesVarious Therapeutic Agents
Reductive AminationPrimary AmineSecondary and Tertiary AminesCNS Agents, GPCR Modulators
Ugi ReactionPrimary AminePeptidomimetics, HeterocyclesDrug Discovery Libraries
Passerini Reaction(after conversion to isocyanide)α-Acyloxy AmidesDrug Discovery Libraries
Pictet-Spengler ReactionPrimary AmineFused Heterocycles (e.g., Tetrahydro-β-carbolines)Bioactive Alkaloid Analogs
Intramolecular CyclizationPrimary Amine and Acetamide (after modification)Macrocycles, Fused Bicyclic SystemsTargeting Protein-Protein Interactions

The strategic implementation of these synthetic methodologies allows for the systematic exploration of the chemical space around the this compound core, leading to the discovery of novel and potent therapeutic agents. The inherent properties of the oxetane ring, combined with the versatility of the attached functional groups, ensure that this scaffold will continue to be a valuable tool in the design and synthesis of complex molecular architectures for drug discovery.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2-(3-aminooxetan-3-yl)acetamide, providing detailed information about the chemical environment of each atom.

1H NMR

Proton NMR (¹H NMR) spectroscopy confirms the presence of all protons and their respective electronic environments within the molecule. A representative ¹H NMR spectrum would display distinct signals corresponding to the methylene (B1212753) protons of the acetamide (B32628) group, the protons on the oxetane (B1205548) ring, and the protons of the primary amine and amide groups. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals are critical for confirming the molecular structure.

13C NMR

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. Key resonances include those for the carbonyl carbon of the acetamido group, the quaternary carbon of the oxetane ring bonded to the amino group, and the methylene carbons of the oxetane ring. hmdb.cachemicalbook.com The chemical shifts are indicative of the hybridization and bonding environment of the carbon atoms.

Table 1: Representative NMR Data

Atom ¹H NMR Chemical Shift (ppm) ¹³C NMR Chemical Shift (ppm)
Carbonyl (C=O) - (Predicted)
Oxetane Quaternary Carbon (C-NH₂) - (Predicted)
Oxetane Methylene Carbons (CH₂) (Predicted) (Predicted)
Acetamide Methylene Carbon (CH₂) (Predicted) (Predicted)
Amine Protons (NH₂) (Predicted) -

Note: Actual chemical shifts can vary based on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is an essential tool for verifying the molecular weight and assessing the purity of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. thermofisher.com This technique is particularly useful for analyzing the purity of a sample by separating the main compound from any impurities before mass detection. For this compound, LC-MS would confirm the presence of the target compound by its retention time and the detection of its molecular ion.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is well-suited for polar molecules like this compound. It typically generates protonated molecules [M+H]⁺, allowing for the direct determination of the molecular weight. nih.gov The high accuracy of modern mass spectrometers can provide an exact mass measurement, which further confirms the elemental composition of the molecule.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Chromatographic Techniques for Separation, Isolation, and Purity Analysis

Chromatographic methods are fundamental for the purification and purity analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to assess the purity of the compound. nih.gov By employing a suitable stationary phase and mobile phase, HPLC can separate this compound from starting materials, byproducts, and other impurities. The purity is typically determined by the relative area of the peak corresponding to the target compound in the chromatogram.

Emerging Analytical Approaches for Oxetane-Derived Compounds

The field of analytical chemistry is continually evolving, with new methods being developed for the characterization of novel molecules. For oxetane-derived compounds, emerging techniques can provide deeper structural insights. ontosight.ai

Predicted Collision Cross Section Determination

Ion mobility-mass spectrometry (IM-MS) is an emerging technique that separates ions based on their size, shape, and charge. The collision cross section (CCS) is a key parameter derived from IM-MS and represents the effective area of the ion as it travels through a buffer gas. Predicted CCS values, calculated from computational models of the molecule's three-dimensional structure, can be compared with experimental data to provide an additional layer of structural confirmation. This is particularly valuable for distinguishing between isomers.

Theoretical and Computational Investigations of 2 3 Aminooxetan 3 Yl Acetamide Systems

Quantum Chemical Calculations for Electronic Structure, Stability, and Conformational Preferences

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of molecules like 2-(3-aminooxetan-3-yl)acetamide. These calculations can provide detailed information on the molecule's electronic structure, the stability of its different conformations, and the geometric parameters of the strained oxetane (B1205548) ring.

For this compound, the central structural feature is the 3,3-disubstituted oxetane ring. Unsubstituted oxetane possesses a significant ring strain of approximately 25.5 kcal/mol and exhibits a slightly puckered conformation. beilstein-journals.org The substitution at the C3 position with both an amino group and an acetamidomethyl group is expected to influence the ring's geometry and electronic properties. Computational studies on other 3,3-disubstituted oxetanes have shown that while some retain a largely planar structure, significant steric interactions can increase the ring's puckering. doi.orgillinois.edu

The electronic structure would be characterized by the interplay of the electron-donating amino group and the electron-withdrawing acetamide (B32628) functionality, mediated by the oxetane ring. The oxygen atom of the oxetane is a strong hydrogen-bond acceptor, a property that is enhanced by the strained C-O-C bond angle which increases the exposure of the oxygen's lone pairs. beilstein-journals.org

Below is a hypothetical data table of calculated geometric and electronic properties for the lowest energy conformer of this compound, based on typical values for similar structures found in computational studies.

ParameterPredicted ValueDescription
Geometric Parameters
C2-O1 Bond Length~1.45 ÅThe length of the carbon-oxygen bond in the oxetane ring.
C3-C(acetamide) Bond Length~1.54 ÅThe length of the carbon-carbon bond connecting the substituent to the ring.
C-O-C Bond Angle~92°The internal bond angle of the oxygen atom in the strained ring.
Ring Puckering Angle5-15°The degree of deviation from a planar ring structure.
Electronic Properties
Dipole Moment~3-5 DA measure of the overall polarity of the molecule.
HOMO-LUMO Gap~5-7 eVThe energy difference between the highest occupied and lowest unoccupied molecular orbitals, indicating chemical reactivity.
Mulliken Charge on O1-0.4 to -0.6 eThe partial negative charge on the oxetane oxygen, indicating its role as a hydrogen bond acceptor.
Mulliken Charge on N(amino)-0.7 to -0.9 eThe partial negative charge on the amino nitrogen, highlighting its basicity and nucleophilicity.

Note: The values in this table are illustrative and would require specific quantum chemical calculations for this compound to be confirmed.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations can reveal the dynamic behavior of this compound in a biological environment, such as in aqueous solution. nih.gov MD simulations model the movement of atoms over time, providing insights into conformational flexibility and intermolecular interactions. nih.gov

An MD simulation of this compound would typically involve placing the molecule in a box of water molecules and simulating its behavior over nanoseconds. Key interactions to monitor would be the hydrogen bonds formed between the molecule and surrounding water. The amino group and the amide group (both the N-H and C=O) are excellent hydrogen bond donors and acceptors, respectively. The oxetane oxygen also acts as a strong hydrogen bond acceptor. beilstein-journals.org The number and lifetime of these hydrogen bonds would be critical in determining the molecule's solubility and how it presents itself to potential binding partners.

Furthermore, MD simulations can explore the conformational landscape of the molecule, revealing transitions between different low-energy states. This is particularly important for understanding how the flexible acetamidomethyl side chain behaves in solution. The simulations can also provide information on the hydration shell around the molecule, identifying regions where water molecules are highly ordered, which can have implications for its pharmacokinetic properties.

Simulation ParameterTypical Value/SettingRationale
Force FieldAMBER, CHARMM, or OPLSStandard force fields for biomolecular simulations. nih.gov
Water ModelTIP3P or SPC/ECommon explicit water models for simulating aqueous solutions. nih.gov
Simulation Time100-500 nsSufficient time to observe conformational changes and stable intermolecular interactions.
Temperature300 KTo simulate physiological conditions.
Pressure1 atmTo simulate standard atmospheric pressure.

Prediction of Reaction Mechanisms and Transition States for Synthetic Pathways

Computational chemistry can be instrumental in predicting and understanding the mechanisms of reactions used to synthesize this compound. A plausible synthetic route could involve the derivatization of 3-oxetanone. beilstein-journals.orgnih.gov For instance, a Strecker-type synthesis could be envisioned, followed by manipulation of the resulting functional groups. Alternatively, methods for creating 3,3-disubstituted oxetanes, such as those involving the opening of epoxides or cyclization of 1,3-diols, could be adapted. nih.govacs.org

A particularly relevant modern synthetic approach is the Giese addition of radicals to 3-alkylideneoxetanes, which has been used to create 3,3-disubstituted oxetane amino esters. beilstein-journals.orgnih.gov Computational studies could model the transition states of these reactions, helping to explain observed stereoselectivities and to optimize reaction conditions. For example, DFT calculations can be used to determine the activation energies for different potential reaction pathways, identifying the most likely mechanism.

For a hypothetical synthesis involving nucleophilic addition to a 3-iminooxetane intermediate, computational modeling could clarify the transition state geometry and the role of any catalysts. This would provide valuable information for chemists seeking to develop efficient and stereoselective syntheses of this and related compounds.

Computational Approaches to Understand Scaffold Properties and Their Influence on Chemical Reactivity (e.g., ring strain effects)

The reactivity of this compound is intrinsically linked to the properties of the oxetane scaffold, most notably its ring strain. beilstein-journals.org This strain, which is significantly higher than in a five-membered ring like tetrahydrofuran, provides a thermodynamic driving force for ring-opening reactions. beilstein-journals.org However, 3,3-disubstituted oxetanes are generally more stable than other substitution patterns because the substituents can sterically hinder the approach of a nucleophile to the C-O antibonding orbitals. nih.gov

Computational methods can quantify this steric hindrance and its effect on reactivity. By modeling the approach of a nucleophile to the oxetane ring, it is possible to calculate the energy barrier for ring-opening. These calculations can help predict the stability of the compound under various conditions, for example, in acidic environments where the oxetane oxygen can be protonated, facilitating ring-opening. nih.gov

Kinetic and computational experiments on similar systems have supported an SN1-type mechanism for reactions at the 3-position, proceeding through a planar oxetane carbocation intermediate. chimia.ch For this compound, the ability of the adjacent amino group to stabilize such a carbocation would need to be computationally assessed. The inherent ring strain can also be leveraged in synthetic transformations, where strain release is a key driving force for the reaction. beilstein-journals.orgnih.gov Computational modeling of the strain energy in the reactant versus the product can provide a quantitative measure of this driving force.

PropertyComputational MethodInsights Gained
Ring Strain EnergyHomodesmotic ReactionsQuantifies the inherent instability of the oxetane ring.
Nucleophilic Attack BarrierTransition State SearchingPredicts the kinetic stability of the ring towards opening.
Carbocation StabilityIsodesmic ReactionsAssesses the feasibility of SN1-type reaction mechanisms at the C3 position.
Conformational Impact of SubstituentsPotential Energy Surface ScanDetermines how the amino and acetamide groups affect the ring's geometry and accessibility.

Applications As a Versatile Synthetic Building Block and Chemical Scaffold

Utilization in the Construction of Advanced Organic Molecules Beyond Simple Derivatization

The 2-(3-aminooxetan-3-yl)acetamide scaffold serves as a foundational component for the synthesis of more complex and advanced organic molecules. Its inherent functionalities allow for a variety of chemical transformations, extending far beyond simple derivatization of the amino or acetamide (B32628) groups. Chemists can utilize the primary amine for a range of reactions, including reductive amination, amide bond formation, and the construction of various heterocyclic systems. The acetamide moiety, while generally stable, can also be subjected to further chemical modifications under specific conditions.

The oxetane (B1205548) ring itself is a key feature, providing a three-dimensional structural element that is increasingly sought after in drug discovery to access new chemical space. nih.gov Its strained nature, while providing a degree of reactivity, also imparts conformational rigidity to the molecules in which it is incorporated. This can be advantageous in the design of compounds with specific binding requirements. The synthesis of complex molecules often involves multi-step sequences where the robust nature of the oxetane ring under many reaction conditions is a significant asset. rsc.org For instance, the synthesis of various bioactive compounds has been achieved by incorporating oxetane-containing building blocks, demonstrating their utility in constructing elaborate molecular architectures. ontosight.ai

Development of Chemical Libraries for Exploration of Diverse Chemical Space

The concept of chemical space exploration is central to modern drug discovery and materials science. nih.govnih.gov The generation of chemical libraries, collections of structurally related compounds, allows for the systematic investigation of structure-activity relationships (SAR) and the identification of novel compounds with desired properties. youtube.com The structure of this compound is well-suited for the creation of such libraries.

By systematically modifying the primary amine and the acetamide group, a vast array of derivatives can be synthesized. For example, the primary amine can be acylated with a diverse set of carboxylic acids, or reacted with various aldehydes and ketones in reductive amination protocols. These reactions are often high-yielding and amenable to parallel synthesis techniques, facilitating the rapid generation of large compound libraries. researchgate.net The resulting libraries can then be screened for biological activity or other desirable properties, enabling the exploration of a wide swath of chemical space around the core this compound scaffold. This approach has been successfully employed in the discovery of new therapeutic agents, where the diversity of the library is key to identifying initial hits. nih.govmdpi.com

Role in the Design of Novel Scaffolds for Modulating Physicochemical Properties

The oxetane ring in this compound plays a crucial role in modulating the physicochemical properties of molecules. nih.govnih.gov In medicinal chemistry, properties such as solubility, lipophilicity (LogP), and metabolic stability are critical for the development of effective drugs. The incorporation of an oxetane moiety can have a profound impact on these parameters.

The polar nature of the oxetane ring can lead to an increase in aqueous solubility, a desirable trait for many drug candidates. nih.gov Furthermore, the three-dimensional character of the oxetane can disrupt planarity and reduce intermolecular interactions that often lead to poor solubility. The oxetane group can also serve as a bioisosteric replacement for other functional groups, such as gem-dimethyl or carbonyl groups, offering an alternative way to fine-tune the properties of a molecule while potentially improving its metabolic stability. nih.govresearchgate.net The strategic placement of the oxetane can block sites of metabolism, leading to a longer half-life in the body. The ability to predictably modify these key physicochemical properties makes this compound and related oxetane-containing building blocks highly valuable in the design of novel therapeutic agents. acs.org

Potential for Incorporation into Novel Polymeric or Material Systems (Based on general oxetane utility)

While the primary applications of this compound are currently in the realm of small molecule synthesis and medicinal chemistry, the inherent reactivity of the oxetane ring opens up possibilities for its use in materials science. Oxetanes are known to undergo ring-opening polymerization, typically initiated by cationic catalysts, to form polyethers. wikipedia.orgrsc.org This polymerization is driven by the release of ring strain in the four-membered ring. wikipedia.org

Given this reactivity, it is conceivable that this compound could serve as a functional monomer in the synthesis of novel polymers. The presence of the amino and acetamide groups would introduce functionality along the polymer backbone, which could be used for cross-linking, further modification, or to impart specific properties to the material, such as improved adhesion or thermal stability. nih.gov For example, oxetane-containing monomers have been used to create advanced materials with unique characteristics. ontosight.aichemscene.com The polymerization of functionalized oxetanes can lead to the formation of hyperbranched polymers with interesting topologies and properties. nih.gov While the direct polymerization of this compound has not been extensively reported, the general principles of oxetane polymerization suggest that it could be a viable route to new materials. wikipedia.orgresearchgate.net

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 2-(3-aminooxetan-3-yl)acetamide, and how can side reactions involving the oxetane ring be minimized?

  • Method : Use coupling agents like HATU or DIPEA in anhydrous DMF to facilitate amide bond formation while maintaining mild conditions (0–25°C) to preserve the oxetane ring’s stability. Protect the amino group with tert-butyloxycarbonyl (Boc) during synthesis to prevent unwanted side reactions . Post-reaction purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or recrystallization (e.g., ethanol/water mixtures) ensures high purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be observed?

  • Method :

  • ¹H/¹³C NMR : The oxetane ring protons (δ 4.5–5.0 ppm) and acetamide carbonyl (δ ~170 ppm) are diagnostic.
  • IR : Stretching vibrations for NH₂ (~3300 cm⁻¹) and carbonyl (1650–1700 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns consistent with the oxetane and acetamide moieties.
    • Cross-validate experimental data with computational predictions (e.g., DFT-optimized structures) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Method : Use PPE (gloves, goggles), work in a fume hood, and avoid skin contact. Store under inert gas (N₂/Ar) to prevent oxidation. Refer to SDS guidelines for similar acetamides, which recommend neutralization of spills with dilute acetic acid .

Advanced Research Questions

Q. How can computational methods like DFT and molecular docking predict the reactivity and biological activity of this compound?

  • Method :

  • DFT : Calculate HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. Use gradient expansions (e.g., B3LYP/6-31G*) for electron correlation .
  • Docking : Target SARS-CoV-2 main protease (PDB: 6LU7). Prepare ligand structures with Gaussian (optimized geometries) and dock using AutoDock Vina. Analyze binding affinities (ΔG) and hydrogen-bonding interactions .

Q. How can structural discrepancies between X-ray crystallography data and computational models be resolved for this compound?

  • Method : Refine crystallographic data using SHELXL (e.g., TWIN/BASF commands for twinned crystals). Compare experimental bond lengths/angles with DFT-optimized geometries. Address disorder in the oxetane ring via anisotropic displacement parameter (ADP) analysis .

Q. What experimental design considerations are critical for optimizing the yield of this compound in multistep syntheses?

  • Method :

  • Reaction Monitoring : Use TLC or in situ FTIR to track intermediates.
  • Yield Optimization : Screen coupling agents (e.g., HATU vs. EDCI) and solvents (DMF vs. DCM). Adjust stoichiometry (1.2–1.5 eq. of amine) to drive reactions to completion .
  • Byproduct Mitigation : Add molecular sieves to absorb water in condensation steps.

Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be analyzed to confirm structural integrity?

  • Method : Perform 2D NMR (COSY, HSQC) to resolve coupling networks. Compare experimental spectra with simulated data from software like MestReNova or ACD/Labs. Consider dynamic effects (e.g., ring puckering in oxetane) causing signal broadening .

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